

A Technical Guide to Diethylcarbamyl Azide: Synthesis, Reactivity, and Safety

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Compound of Interest		
Compound Name:	Diethylcarbamyl azide	
Cat. No.:	B15491676	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Diethylcarbamyl azide** is not a commercially cataloged compound with a dedicated CAS number. The information presented in this guide is based on established principles of organic chemistry and data from analogous compounds. The synthesis and handling of azide compounds are hazardous and should only be undertaken by trained professionals with appropriate safety measures in place.

Introduction

Diethylcarbamyl azide, with the putative chemical formula $C_5H_{10}N_4O$, is an organic acyl azide. While not a well-documented compound in the chemical literature as an isolated substance, its role as a potential reactive intermediate in organic synthesis is of significant interest. Acyl azides are versatile reagents, most notably for their ability to undergo the Curtius rearrangement to form isocyanates. This transformation is a powerful tool for the synthesis of amines, ureas, and urethanes, which are common moieties in pharmacologically active molecules. This guide provides a comprehensive overview of the predicted properties, plausible synthesis, expected reactivity, and critical safety considerations for **diethylcarbamyl azide**.

Chemical Structure and Predicted Properties

The chemical structure of **diethylcarbamyl azide** features a diethylamino group attached to a carbonyl azide functionality.



Predicted Physicochemical Properties:

Property	Value/Description
Molecular Formula	C5H10N4O
Molecular Weight	142.16 g/mol
IUPAC Name	N,N-diethylcarbamoyl azide
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid.
Stability	Likely to be thermally unstable; potentially explosive with heat or shock.
Solubility	Predicted to be soluble in a range of common organic solvents such as THF, dichloromethane, and toluene.

Synthesis of Diethylcarbamyl Azide

The most direct synthetic route to **diethylcarbamyl azide** is through the nucleophilic substitution of the chlorine atom in diethylcarbamoyl chloride with an azide salt, such as sodium azide. Diethylcarbamoyl chloride is a commercially available reagent with CAS number 88-10-8.[1][2]

General Experimental Protocol for in situ Generation:

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood, behind a blast shield. Appropriate personal protective equipment (safety glasses, face shield, flame-retardant lab coat, and heavy-duty gloves) is mandatory.

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a nitrogen inlet, dissolve diethylcarbamoyl chloride (1.0 equivalent) in a
 suitable anhydrous aprotic solvent (e.g., acetone or tetrahydrofuran).
- Cooling: Cool the solution to 0 °C in an ice bath.

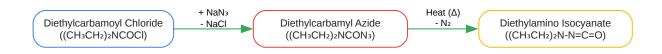


- Azide Addition: Prepare a solution of sodium azide (1.1-1.5 equivalents) in a minimal amount
 of water or, if solubility allows, as a suspension in the reaction solvent. Add the azide solution
 dropwise to the stirred solution of diethylcarbamoyl chloride over a period of 30-60 minutes,
 ensuring the temperature does not rise above 5 °C.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours.
- Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy for the appearance
 of the characteristic strong, sharp azide peak at approximately 2130 cm⁻¹.
- Use: The resulting solution of **diethylcarbamyl azide** is typically not isolated due to its instability. The precipitated sodium chloride can be removed by filtration, and the filtrate containing the azide is used directly in the subsequent reaction step.

Chemical Reactivity: The Curtius Rearrangement

The principal reaction of **diethylcarbamyl azide** is the Curtius rearrangement, which occurs upon thermal or photochemical activation. This reaction involves the loss of dinitrogen gas to form a highly reactive isocyanate intermediate.[3]

Reaction Pathway:



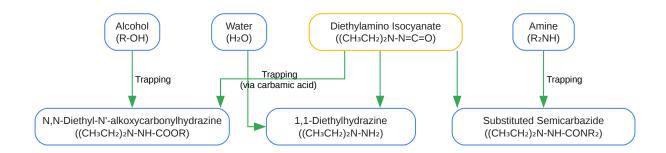
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Caption: Synthesis and Curtius rearrangement of **diethylcarbamyl azide**.

The resulting diethylamino isocyanate is a powerful electrophile that can be trapped by a variety of nucleophiles to synthesize different classes of compounds.

Trapping of the Isocyanate Intermediate:





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Caption: Reactions of the diethylamino isocyanate intermediate.

Safety and Handling

Organic azides are energetic materials and must be handled with extreme caution.

Diethylcarbamoyl chloride, the precursor, is a combustible liquid that is harmful if swallowed or inhaled, causes skin and eye irritation, and is suspected of causing cancer.[4][5] The resulting azide product should be treated as potentially more hazardous.

Key Safety Considerations:

- Explosion Hazard: Avoid heating concentrated solutions of diethylcarbamyl azide. Do not
 attempt to isolate the pure substance unless absolutely necessary and on a very small scale.
 Azides can be sensitive to shock, friction, and static discharge.
- Toxicity: Hydrazoic acid (HN₃), which can be formed from azides in the presence of acid, is
 highly toxic and volatile. The toxicity of diethylcarbamyl azide itself is unknown, but it
 should be considered highly toxic.
- Engineering Controls: All work must be performed in a chemical fume hood with the sash at the lowest practical height. A blast shield is essential.
- Personal Protective Equipment (PPE): Use of safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves is mandatory.
- Quenching and Disposal: Any residual azide must be safely quenched before disposal.
 Common quenching procedures involve the use of reducing agents like triphenylphosphine



or sodium nitrite under acidic conditions to decompose the azide to nitrogen gas. Follow all institutional and regulatory guidelines for hazardous waste disposal.

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